4-Methoxy-1-methyl-1H-indole-6-carboxylic acid
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Overview
Description
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline.
Formation of Indole Ring: The aniline derivative undergoes cyclization to form the indole ring.
Methoxylation and Methylation: The indole derivative is then methoxylated and methylated at the appropriate positions.
Carboxylation: Finally, the carboxylic acid group is introduced at the 6-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
1-Methylindole: A simpler indole derivative with different functional groups.
4-Methoxyindole: Another indole derivative with a methoxy group at a different position
Uniqueness
4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and carboxylic acid groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-methoxy-1-methylindole-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-4-3-8-9(12)5-7(11(13)14)6-10(8)15-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
YCABHIURAJMNAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2OC)C(=O)O |
Origin of Product |
United States |
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